Methyl 1-chloroisoquinoline-7-carboxylate
Description
Methyl 1-chloroisoquinoline-7-carboxylate (CAS: 1206975-02-1) is a heterocyclic organic compound with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . Structurally, it features a chlorinated isoquinoline backbone with a methyl ester group at position 7 and a chlorine substituent at position 1 (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis due to its reactive ester and halogen functionalities . Its commercial availability from suppliers like Santa Cruz Biotechnology and BLD Pharm Ltd. underscores its relevance in medicinal chemistry and material science research .
Properties
IUPAC Name |
methyl 1-chloroisoquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-4-5-13-10(12)9(7)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKDMOYPYAUGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 1-chloroisoquinoline-7-carboxylate typically involves the reaction of isoquinoline derivatives with chlorinating agents and methylating agents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chlorination: Isoquinoline derivatives are chlorinated using agents such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 1-chloroisoquinoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-chloroisoquinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 1-chloroisoquinoline-7-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and signaling cascades .
Comparison with Similar Compounds
Biological Activity
Methyl 1-chloroisoquinoline-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 221.64 g/mol. The presence of a chloro group at the first position and a carboxylate ester at the seventh position of the isoquinoline ring contributes to its unique chemical reactivity and potential biological effects.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Chlorination of Isoquinoline Derivatives : Chlorination reactions can introduce the chloro substituent at the desired position.
- Esterification : The carboxylic acid form can be converted to an ester using methyl alcohol in the presence of acid catalysts.
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields for isoquinoline derivatives, making it a preferred approach in modern organic synthesis.
Biological Activity
Research into the biological activity of this compound is still emerging, but preliminary studies suggest several pharmacological properties:
- Anticancer Activity : Compounds with similar isoquinoline structures have demonstrated anticancer properties. For instance, isoquinoline derivatives have been reported to inhibit cell growth in various cancer cell lines, including melanoma and breast cancer .
- Anti-inflammatory Effects : Isoquinolines are known for their anti-inflammatory activities, which may be attributed to their ability to modulate inflammatory pathways .
- Antimicrobial Properties : Some studies indicate that isoquinoline derivatives exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth in A375P | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Antimicrobial | Activity against various pathogens |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the isoquinoline ring can significantly affect its pharmacological profile.
For example:
- Positioning of the Chloro Group : The location of halogen atoms influences reactivity and interaction with biological targets.
- Carboxylate Ester Group : The presence of an ester can enhance lipophilicity, potentially improving bioavailability and cellular uptake.
Case Studies
- Antiproliferative Studies : A study examining various isoquinoline derivatives found that certain modifications significantly enhanced antiproliferative activity against melanoma cell lines, highlighting the potential for this compound in cancer therapy .
- Neuroprotective Effects : Research into related compounds has shown promise for neuroprotective applications, particularly in models of neurodegenerative diseases such as Parkinson's disease. Compounds with similar structures exhibited radical scavenging activity and protective effects on neuronal cells .
Q & A
Basic Questions
Q. What synthetic routes are recommended for Methyl 1-chloroisoquinoline-7-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. Key parameters for optimization include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Catalysts : Palladium-based catalysts improve regioselectivity in cyclization steps.
- Monitoring : Use TLC and HPLC to track progress. Confirm purity via NMR (e.g., aromatic protons at δ 8.5–9.0 ppm) and mass spectrometry .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- and NMR : Identify aromatic protons (δ 8.5–9.0 ppm) and the ester carbonyl (165 ppm).
- IR Spectroscopy : Confirm the ester C=O stretch (1700 cm).
- HRMS : Validate the molecular ion peak (). Cross-reference with predicted spectra from canonical SMILES/InChI data .
Q. How are common impurities identified during synthesis, and what analytical methods are used for resolution?
- Methodological Answer :
- Impurity profiling : By-products like methyl 3-chloroisoquinoline-6-carboxylate (similarity score 0.98, ) are detected via HPLC with UV/Vis.
- 2D NMR : Use COSY and HSQC to distinguish positional isomers.
- Spiking experiments : Compare retention times with authentic samples .
Advanced Research Questions
Q. How can discrepancies between experimental and computational structural data for this compound be resolved?
- Methodological Answer :
- Computational validation : Re-optimize DFT calculations using larger basis sets (e.g., 6-311+G(d,p)) and implicit solvent models.
- Experimental cross-check : Validate bond lengths/angles via X-ray crystallography (refined with SHELXL ) and vibrational spectroscopy (IR/Raman) .
- Statistical analysis : Use Q-factor metrics to quantify deviations between observed and calculated data .
Q. What strategies are effective in resolving conflicting crystallographic data during structural refinement?
- Methodological Answer :
- SHELX refinement : Apply least-squares refinement with twin-law corrections for disordered crystals.
- Validation tools : Use PLATON to check for twinning or missed symmetry.
- Data metrics : Aim for and residual electron density . Cross-reference with structurally analogous compounds (e.g., methyl 3-chloroisoquinoline-7-carboxylate, ) .
Q. How can researchers design experiments to investigate the regioselectivity of chlorination in isoquinoline carboxylate derivatives?
- Methodological Answer :
- Isotopic labeling : Introduce at position 7 to track reaction pathways via -NMR.
- Kinetic studies : Compare rate constants under varying conditions (pH, temperature) using LC-MS.
- Computational modeling : Perform DFT calculations on transition states to predict substituent effects. Validate with Hammett plots .
Q. What are best practices for optimizing recrystallization conditions to obtain high-quality single crystals for X-ray analysis?
- Methodological Answer :
- Solvent screening : Test binary mixtures (e.g., DCM/hexane) under slow evaporation.
- Crystal seeding : Introduce microcrystals to induce nucleation.
- Quality metrics : Aim for diffraction resolution and . Use SHELXPRO for data integration .
Data Presentation and Validation
Q. How should researchers present conflicting spectral or crystallographic data in publications?
- Methodological Answer :
- Transparency : Include raw data (e.g., .cif files for crystallography) in supplementary materials.
- Visualization : Use color-coded electron density maps (e.g., blue for positive, red for negative residuals).
- Discussion : Address outliers in the "Experimental Details" section, citing possible sources (e.g., crystal disorder, solvent effects) .
Q. What steps ensure reproducibility when synthesizing and characterizing this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
